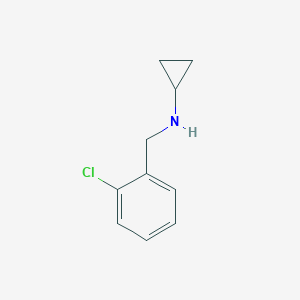

N-(2-chlorobenzyl)cyclopropanamine

Descripción general

Descripción

N-(2-chlorobenzyl)cyclopropanamine is a compound that can be associated with cyclopropylamines, a class of amines characterized by the presence of a cyclopropane ring, which is a three-membered ring structure with significant ring strain. This strain can influence the chemical reactivity and physical properties of the compound. Cyclopropylamines are of interest in organic chemistry due to their unique structural features and potential applications in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of cyclopropylamines can be achieved through various methods. One approach involves the use of chiral N-sulfinyl alpha-chloro ketimines treated with Grignard reagents, leading to the formation of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with acceptable yields and diastereoselectivity. This process includes a 1,3-dehydrohalogenation and subsequent addition of the Grignard reagent to the intermediate cyclopropylideneamine . Although the specific synthesis of N-(2-chlorobenzyl)cyclopropanamine is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

While the molecular structure of N-(2-chlorobenzyl)cyclopropanamine is not directly discussed, insights can be drawn from related compounds. For instance, the crystal and molecular structure of a related compound, N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine, has been determined using X-ray diffraction. This compound exhibits a planar condensed ring system and a chair conformation for the cyclohexane ring. The molecule contains a localized CN double bond and several C–N single bonds with varying distances, indicating the potential for structural diversity within this class of compounds .

Chemical Reactions Analysis

Cyclopropylamines can participate in various chemical reactions due to their strained ring system and nucleophilic amine group. For example, cyclopropenimine catalyzes Mannich reactions between glycine imines and N-Boc-aldimines with high levels of enantio- and diastereocontrol, demonstrating the reactivity of cyclopropylamines in asymmetric synthesis . The strained cyclopropane ring can also influence the acidity and hydrogen bonding capabilities of the amine group, as seen in a comparison between cyclopropylamine and n-propylamine .

Physical and Chemical Properties Analysis

Cyclopropylamines exhibit unique physical and chemical properties due to their structural characteristics. The ring strain in cyclopropylamines leads to higher acidity compared to their open-chain analogs, as evidenced by the study of cyclopropylamine versus n-propylamine. The strength of hydrogen bonding, as measured by the frequency shifts of the symmetric NH2 stretching vibration, suggests that cyclopropylamine has a slightly weaker interaction due to reduced acceptor ability or steric factors . These properties are important when considering the reactivity and potential applications of N-(2-chlorobenzyl)cyclopropanamine in various chemical contexts.

Aplicaciones Científicas De Investigación

Cyclopropanamine compounds, including N-(2-chlorobenzyl)cyclopropanamine, have been explored for their potential in treating conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer's disease, epilepsy, and drug addiction. They function as inhibitors of lysine-specific demethylase-1 (LSD1), an enzyme involved in histone methylation and gene expression regulation (B. Blass, 2016).

The synthesis of cyclopropanamine derivatives, like trifluoromethyl)cyclopropanamine, showcases the chemical utility of these compounds in complex chemical synthesis processes (A. V. Bezdudny et al., 2011).

Cyclopropanamine compounds have been used to synthesize analogues of neurotransmitters. Their ability to inhibit monoamine oxidase makes them potential candidates for developing treatments for various neurological disorders (C. Faler & M. Joullié, 2007).

N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, related to cyclopropanamine, demonstrate significant herbicidal and fungicidal activities, indicating their potential use in agriculture (L. Tian et al., 2009).

The compound (1R,2S)-2-(3,4-difluorophenyl) cyclopropanamine, a key intermediate in the synthesis of the anti-clotting drug ticagrelor, highlights the role of cyclopropanamine derivatives in pharmaceutical development (Pan Xian-hua, 2013).

Cyclopropenimine-catalyzed enantioselective Mannich reactions of tert-butyl glycinates with N-Boc-imines demonstrate the application of cyclopropanamine in stereoselective chemical transformations (J. Bandar & T. Lambert, 2013).

N-cyclopropyldecahydroacridine-1,8-dione derivatives, synthesized via reactions involving cyclopropanamine, show potential in medicinal chemistry due to their high yields and efficient reaction times (S. Tu et al., 2005).

Analytical studies of psychoactive arylcyclohexylamines, including cyclopropanamine derivatives, provide insights into their detection and characterization in biological matrices, relevant for forensic and toxicological analysis (G. De Paoli et al., 2013).

N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, a compound related to N-(2-chlorobenzyl)cyclopropanamine, is a potent monoamine oxidase inhibitor, indicating its potential for treating various neuropsychiatric disorders (R. Fuller, 1968).

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJYLAWVUWEHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356826 | |

| Record name | N-[(2-Chlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)cyclopropanamine | |

CAS RN |

16357-33-8 | |

| Record name | N-[(2-Chlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

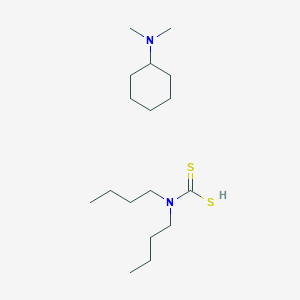

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)

![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)